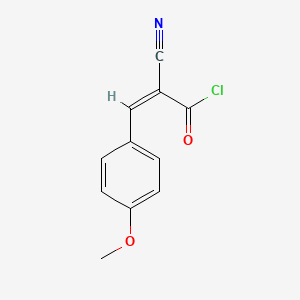

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

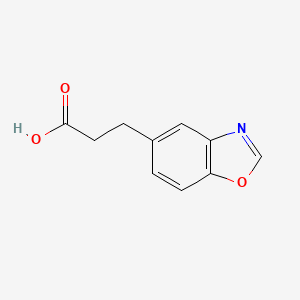

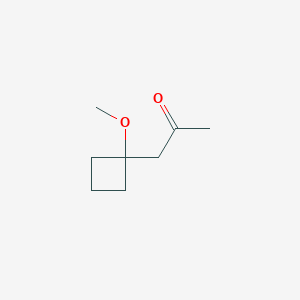

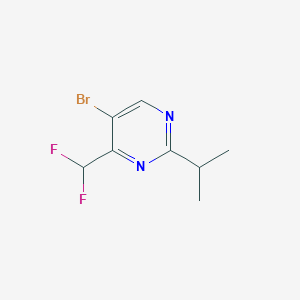

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride: is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and an enoyl chloride moiety

Mechanism of Action

Target of Action

Related compounds have been shown to interact withSignal Transducer and Activator of Transcription 3 (STAT3) .

Mode of Action

It’s known that related compounds can inhibit the activation of stat3, thereby reducing pro-inflammatory responses .

Biochemical Pathways

The compound is involved in the 1,3-Dipolar Cycloaddition reaction, which is an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .

Result of Action

The result of the action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields . These compounds have been found to exhibit a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the 1,3-Dipolar Cycloaddition reaction is performed in boiling ethanol . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid. This intermediate is then treated with thionyl chloride to yield the desired this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The enoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Cycloaddition reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.

Cycloaddition reactions: Nitrones and other 1,3-dipoles are used, often under thermal or catalytic conditions.

Major Products Formed:

Amides and esters: Formed through nucleophilic substitution reactions.

Isoxazolidines: Formed through 1,3-dipolar cycloaddition reactions.

Scientific Research Applications

Chemistry: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

(2Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enoyl chloride: Similar structure but with a nitrophenyl group instead of a cyano group.

Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: A related compound used in cycloaddition reactions.

Uniqueness: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for forming a wide range of derivatives with diverse applications in chemistry, biology, and industry .

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAZHVTRXUECQ-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)

![Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2471154.png)

![ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate](/img/structure/B2471156.png)

![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)

![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)